molecular formula C18H27N3O2S B2571684 (5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421455-97-1

(5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2571684
CAS No.: 1421455-97-1
M. Wt: 349.49
InChI Key: DFUCALXDJVOTLY-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a synthetic chemical compound intended for research and development purposes. This molecule features a 5-cyclopropylisoxazole scaffold linked to a complex 1,4-thiazepane ring system, a structure that suggests potential for interaction with various biological targets. Compounds containing the cyclopropyl-isoxazole motif have been identified as key pharmacophores in therapeutic agents. For instance, similar structures have been developed as potent and selective agonists for the farnesoid X receptor (FXR), a nuclear receptor target for treating dyslipidemia . The 1,4-thiazepane core is a seven-membered ring analogous to the 1,4-diazepine scaffold, which is a privileged structure in medicinal chemistry known to confer a wide range of biological activities, including anxiolytic, anticonvulsant, and antitumor properties . The integration of the piperidine moiety further enhances the molecular complexity and potential for central nervous system (CNS) target engagement. As a research chemical, this compound is a valuable candidate for hit-to-lead optimization campaigns in drug discovery, particularly for programs targeting metabolic diseases or neurological disorders. Its structure presents multiple vectors for synthetic modification, allowing medicinal chemists to explore structure-activity relationships (SAR) around the core scaffolds. The product is provided for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling. Researchers are responsible for ensuring compliance with all applicable local and international regulations concerning the possession and use of this material.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c22-18(16-11-17(23-19-16)14-5-6-14)21-9-4-10-24-13-15(21)12-20-7-2-1-3-8-20/h11,14-15H,1-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUCALXDJVOTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H16N4OS\text{C}_{13}\text{H}_{16}\text{N}_4\text{OS}

This structure includes a cyclopropyl group, an isoxazole moiety, and a thiazepan ring, which may contribute to its biological activity.

  • Neuropharmacological Effects :
    • The compound's isoxazole and thiazepan components suggest potential interactions with neurotransmitter systems, particularly in modulating GABAergic and glutamatergic pathways.
    • Studies indicate that isoxazole derivatives often exhibit anxiolytic and anticonvulsant properties, likely through GABA receptor modulation .
  • Anti-inflammatory Properties :
    • Compounds similar to this class have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
    • In vitro studies have demonstrated that derivatives can reduce pro-inflammatory cytokine production in macrophages.
  • Antitumor Activity :
    • Some analogs have been reported to induce apoptosis in cancer cell lines, suggesting potential anticancer properties. The mechanism may involve the activation of caspases and the mitochondrial pathway of apoptosis .

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity.
Cell LineIC50 (µM)
MCF-715
A54910

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of the compound:

  • Model : Carrageenan-induced paw edema in rats was used to evaluate anti-inflammatory activity.
  • Results : The compound exhibited a dose-dependent reduction in edema, comparable to standard NSAIDs like ibuprofen .

Case Studies

  • Case Study 1: Anxiolytic Effects
    • A study involving a rat model of anxiety demonstrated that administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test. This suggests a potential therapeutic application for anxiety disorders .
  • Case Study 2: Pain Management
    • In a model of chronic pain induced by nerve injury, treatment with the compound significantly alleviated pain behaviors compared to control groups. This highlights its potential as an analgesic agent.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action:
The compound may exert its effects by binding to various receptors or enzymes, altering their activity and leading to biological responses. This mechanism is crucial for developing drugs aimed at treating neurological disorders or other diseases where modulation of receptor activity is beneficial.

Neuropharmacology

Research indicates that compounds with isoxazole structures often exhibit neuroactive properties. The cyclopropyl group may enhance the lipophilicity of the molecule, potentially improving blood-brain barrier penetration.

Case Study:
A study investigating the neuroprotective effects of similar isoxazole derivatives found that they could reduce oxidative stress in neuronal cells, suggesting that (5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone may have similar protective effects .

Material Science

Due to its unique chemical structure, this compound can serve as a building block in synthesizing novel materials, including polymers and nanomaterials.

Application Example:
In one study, derivatives of isoxazole were incorporated into polymer matrices to enhance thermal stability and mechanical properties, indicating the potential for this compound in advanced material applications.

Table 1: Comparison of Biological Activities of Isoxazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound ANeuroprotective10
Compound BAntimicrobial15
This compoundNeuroactiveTBDTBD

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Isoxazole Ring: The cyclization of appropriate precursors under controlled conditions.
  • Introduction of Cyclopropyl Group: This can be achieved through cyclopropanation reactions.
  • Final Condensation Reaction: To form the thiazepane moiety, leading to the final product.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with other methanone derivatives, such as:

  • (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and
  • (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) .

Key differences :

Compound Core Structure Substituents
Target Compound Isoxazole-thiazepane Cyclopropyl, piperidinylmethyl
Compound 7a Pyrazole-thiophene Amino, hydroxy, cyano
Compound 7b Pyrazole-thiophene Amino, hydroxy, ethyl carboxylate

The target compound’s cyclopropylisoxazole group may enhance metabolic stability compared to pyrazole-based analogs, while the piperidinylmethyl substitution could improve blood-brain barrier permeability relative to thiophene derivatives .

Physicochemical Properties

For example:

  • BAC-C12 showed a CMC of 8.3 mM via spectrofluorometry and 8.0 mM via tensiometry .

Q & A

Basic Research Question

  • Solvent polarity : Use DMF-acetic acid (1:1) for recrystallization to solubilize polar intermediates while precipitating pure product .
  • Chromatography gradients : Optimize silica gel columns with ethyl acetate/hexane (30–70%) to separate thiazepane derivatives from piperidine byproducts .
  • Purity thresholds : Ensure ≥95% purity via HPLC (C18 column, acetonitrile-water mobile phase) before biological testing .

What strategies can be employed to modify the compound's pharmacokinetic properties while maintaining its bioactivity?

Advanced Research Question

  • Structural analogs : Introduce substituents on the cyclopropyl ring (e.g., halogens) to enhance metabolic stability without disrupting isoxazole-thiazepane interactions .
  • Prodrug design : Conjugate with ester or amide prodrug moieties to improve solubility and oral bioavailability .
  • Scaffold hopping : Replace the thiazepane ring with azepane or morpholine derivatives to modulate logP and plasma protein binding .

How can researchers validate the compound's mechanism of action in enzyme inhibition studies?

Advanced Research Question

  • Kinetic assays : Use Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition. For example, monitor NADPH depletion in cytochrome P450 assays .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PI3Kα) to identify binding motifs and hydrogen-bonding interactions .
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala substitutions) to test binding specificity .

What are the stability considerations for long-term storage of the compound?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the isoxazole ring .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group .
  • Solvent choice : Dissolve in anhydrous DMSO for biological assays to prevent aggregation .

How can computational methods aid in predicting the compound's ADMET profile?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate binding to CYP450 isoforms and predict metabolic hotspots .
  • QSAR models : Train algorithms on thiazepane-containing analogs to estimate logD (target: 2–3) and BBB permeability .
  • Toxicity prediction : Apply Derek Nexus to flag potential cardiotoxicity risks from the piperidine moiety .

What experimental controls are essential when assessing the compound's cytotoxicity?

Advanced Research Question

  • Negative controls : Include vehicle-only (e.g., DMSO) and untreated cell groups to rule out solvent effects .
  • Positive controls : Use staurosporine (apoptosis inducer) or doxorubicin (DNA intercalator) to validate assay sensitivity .
  • Off-target checks : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

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